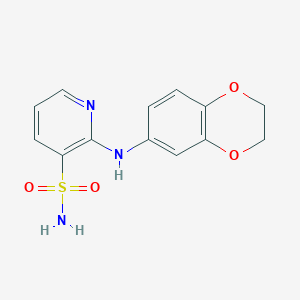

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds was started by the reaction of N -2,3-dihydrobenzo [1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na 2 CO 3 . This yielded N - (2,3-dihydrobenzo [1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, which was then reacted with 2-bromo- N - (un/substituted-phenyl)acetamides in DMF and lithium hydride as a base .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve the reaction of N -2,3-dihydrobenzo [1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na 2 CO 3 . This is followed by a reaction with 2-bromo- N - (un/substituted-phenyl)acetamides in DMF and lithium hydride as a base .Aplicaciones Científicas De Investigación

Antibacterial and Lipoxygenase Inhibition

A study demonstrated the potential of sulfonamides bearing 1,4-benzodioxin, such as 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide, for their antibacterial properties and inhibitory potential against Lipoxygenase. These properties make them possible therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Cytotoxic Activity

A research highlighted the cytotoxic activity of related sulfonamide compounds against human breast cancer cell lines. This indicates the potential for these compounds, including this compound, in cancer therapy (Ghorab et al., 2012).

Enzyme Inhibitory Potential

Compounds with benzodioxane and acetamide moieties, similar to the compound , exhibited significant inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, suggesting potential applications in related diseases (Abbasi et al., 2019).

Diuretic and Antihypertensive Activities

Research on sulfamoyl dihydrobenzodioxins, a related group, indicated lower diuretic and antihypertensive activities compared to other compounds, providing insights into the pharmacological profile of similar compounds (Itazaki et al., 1988).

Antimicrobial Agents

Studies on N-substituted sulfonamides with benzodioxane moiety, akin to the compound of interest, have shown potent therapeutic potential against various bacterial strains, suggesting their utility as antimicrobial agents (Abbasi et al., 2016).

Molecular Docking for Drug Applications

A theoretical investigation of sulfonamide compounds, including those similar to this compound, was conducted for potential applications as COVID-19 drugs, utilizing computational calculations and molecular docking studies. This highlights the scope for these compounds in contemporary therapeutic applications (Fahim & Ismael, 2021).

Propiedades

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c14-21(17,18)12-2-1-5-15-13(12)16-9-3-4-10-11(8-9)20-7-6-19-10/h1-5,8H,6-7H2,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYSOECXGVXVEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

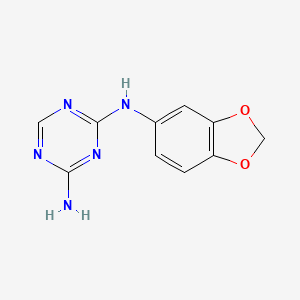

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC3=C(C=CC=N3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one](/img/structure/B2480809.png)

![3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2480814.png)

![(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2480815.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2480818.png)

![9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2480822.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2480831.png)